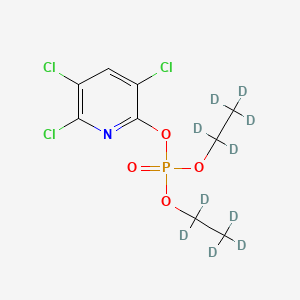
Chlorpyrifos Oxon-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorpyrifos Oxon-d10 is a deuterium-labeled analog of Chlorpyrifos Oxon, an active metabolite of Chlorpyrifos. Chlorpyrifos is a widely used organophosphate pesticide known for its effectiveness in pest control. This compound is primarily used in scientific research to study the behavior and effects of Chlorpyrifos and its metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorpyrifos Oxon-d10 is synthesized through the deuteration of Chlorpyrifos Oxon. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other reagents required for the synthesis. The production methods ensure high purity and yield of the deuterium-labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorpyrifos Oxon-d10 undergoes several types of chemical reactions, including:
Oxidation: Conversion of Chlorpyrifos to Chlorpyrifos Oxon through oxidative desulfurization.
Hydrolysis: Breakdown of Chlorpyrifos Oxon into 3,5,6-trichloro-2-pyridinol and diethyl phosphate.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.
Hydrolysis: Conducted under alkaline conditions using hydroxide ions (OH-) at elevated temperatures.
Major Products Formed
Oxidation: Chlorpyrifos Oxon.
Hydrolysis: 3,5,6-trichloro-2-pyridinol and diethyl phosphate.
Applications De Recherche Scientifique
Chlorpyrifos Oxon-d10 is extensively used in scientific research for various applications:
Chemistry: Studying the degradation pathways and environmental fate of Chlorpyrifos.
Medicine: Researching the toxicological effects of Chlorpyrifos exposure and developing potential antidotes or treatments for poisoning.
Industry: Monitoring and analyzing pesticide residues in agricultural products and environmental samples.
Mécanisme D'action
Chlorpyrifos Oxon-d10, like its parent compound Chlorpyrifos Oxon, exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. The inhibition of AChE leads to the accumulation of acetylcholine, causing continuous nerve signal transmission and resulting in neurotoxicity . Additionally, Chlorpyrifos Oxon can induce cross-linking between subunits of tubulin, disrupting microtubule function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpyrifos: The parent compound of Chlorpyrifos Oxon-d10, widely used as a pesticide.
Chlorpyrifos Oxon: The non-deuterated analog of this compound, also an active metabolite of Chlorpyrifos.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies. The deuterium atoms provide a distinct mass difference, making it easier to differentiate from non-labeled compounds in mass spectrometry and other analytical techniques .
Propriétés
Formule moléculaire |
C9H11Cl3NO4P |
|---|---|
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
bis(1,1,2,2,2-pentadeuterioethyl) (3,5,6-trichloropyridin-2-yl) phosphate |
InChI |
InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
Clé InChI |
OTMOUPHCTWPNSL-MWUKXHIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


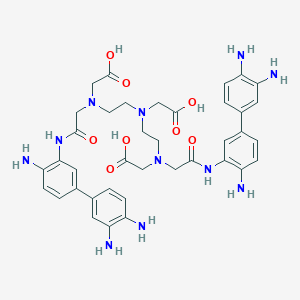


![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)
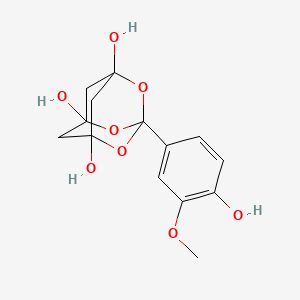
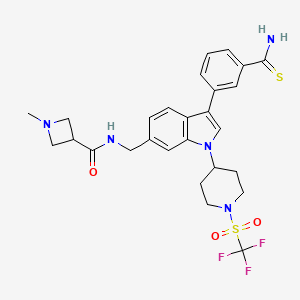
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)


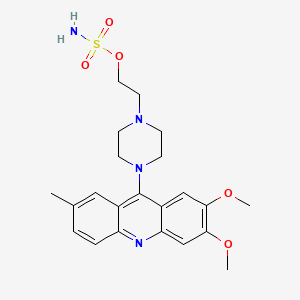
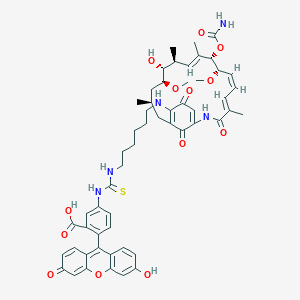
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
